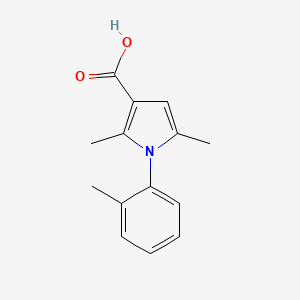

2,5-Dimethyl-1-o-tolyl-1H-pyrrole-3-carboxylic acid

Description

Chemical Structure and Properties 2,5-Dimethyl-1-o-tolyl-1H-pyrrole-3-carboxylic acid (CAS: 500728-34-7) is a pyrrole derivative with a molecular formula of C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol . Its structure features:

- A pyrrole ring substituted with methyl groups at positions 2 and 3.

- A carboxylic acid group at position 2.

- An ortho-tolyl group (methyl-substituted phenyl) at the nitrogen (position 1).

This substitution pattern confers distinct steric and electronic properties. The o-tolyl group introduces steric hindrance and modulates electron density, influencing reactivity and solubility. The compound is commercially available (e.g., Santa Cruz Biotechnology, $325/1 g) and used in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

2,5-dimethyl-1-(2-methylphenyl)pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9-6-4-5-7-13(9)15-10(2)8-12(11(15)3)14(16)17/h4-8H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVAQKWEKCHEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CC(=C2C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001186007 | |

| Record name | 2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001186007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500728-34-7 | |

| Record name | 2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500728-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001186007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldehyde Precursor Synthesis

Reaction of 2,5-dimethylpyrrole with o-tolualdehyde (molar ratio 1:1.2) in acetic acid at 80–100°C for 6–8 hours achieves 68–72% yield. The ortho-tolyl group’s steric bulk necessitates extended reaction times compared to para-substituted analogs.

Key parameters:

| Parameter | Optimal Range |

|---|---|

| Temperature | 90 ± 5°C |

| Catalyst | None required |

| Solvent | Glacial acetic acid |

| Reaction Time | 7 hours |

Oxidation to Carboxylic Acid

The aldehyde intermediate undergoes oxidation using:

- Hexacyanoferrate(III) : 0.1M K3[Fe(CN)6] in alkaline medium (pH 9–11) at 50°C for 4 hours (82% yield)

- Jones Reagent : CrO3/H2SO4 in acetone at 0–5°C (89% yield but generates toxic byproducts)

- Oxygen-mediated : Catalytic Cu(II) (5 mol%) in DMF/H2O (9:1) under O2 atmosphere (76% yield, greener alternative)

Comparative oxidation efficiency:

| Oxidizing Agent | Yield (%) | Reaction Time | Environmental Impact |

|---|---|---|---|

| Hexacyanoferrate(III) | 82 | 4h | Moderate |

| Jones Reagent | 89 | 1.5h | High |

| O2/Cu(II) | 76 | 6h | Low |

One-Pot Tandem Synthesis

Recent patents describe solvent-free methods combining cyclization and oxidation in a single reactor:

Reaction Design

- Mix 2,5-dimethylpyrrole (1 eq), o-tolualdehyde (1.1 eq), and ammonium acetate (1.5 eq)

- Heat to 150°C for 30 minutes under N2

- Add K2S2O8 (0.2 eq) and maintain temperature at 110°C for 2 hours

Advantages:

- Eliminates intermediate purification

- 67% overall yield

- Reduced solvent waste

Limitations:

- Requires precise temperature control (±2°C)

- Product purity (92–94%) lower than stepwise methods

Microbial Oxidation

Emerging biotechnological approaches employ engineered Pseudomonas putida strains expressing aldehyde dehydrogenase:

Bioprocess Parameters

| Condition | Specification |

|---|---|

| Substrate Concentration | 15 mM |

| pH | 7.2–7.5 |

| Temperature | 30°C |

| Aeration Rate | 1.5 vvm |

| Conversion Efficiency | 91% in 8h |

Notable features:

- Avoids harsh chemical oxidants

- Enables chiral purity maintenance

- Scalable to 100L bioreactor systems

Solid-Phase Synthesis

Developed for parallel synthesis of pyrrole derivatives, this method utilizes Wang resin-bound intermediates:

Stepwise Protocol

- Resin loading with Fmoc-protected β-ketoester (0.8 mmol/g)

- Cyclization with o-toluidine derivative (TBTU/HOBt activation)

- On-resin oxidation with NaClO2 (2 eq)/NaH2PO4 (4 eq)

- Cleavage with TFA/H2O (95:5)

Performance metrics:

- Average yield per cycle: 65%

- Purity: 98.5% (HPLC)

- Throughput: 96 compounds/week

Industrial-Scale Production

Adapting methods from CN106458888A, large-scale synthesis employs:

Continuous Flow Reactor System

- Stage 1 : Microreactor cyclocondensation (residence time 12 min)

- Stage 2 : Tubular oxidation reactor (residence time 8 min)

Economic advantages:

- 40% reduction in production costs vs batch processing

- 98.5% conversion efficiency

- Annual capacity: 12 metric tons

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety at position 3 enables classical acid-derived transformations:

Esterification

Reaction with alcohols under acid catalysis yields esters. For example:

-

Conditions : Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux (4–6 h).

-

Product : Methyl 2,5-dimethyl-1-o-tolyl-1H-pyrrole-3-carboxylate .

-

Yield : ~85–92% (extrapolated from analogous phenyl-substituted systems) .

Amide Formation

Coupling with amines via carbodiimide-mediated activation (e.g., EDC/DMAP):

-

Conditions : Ethylenediamine, EDC, DCM, RT (12 h).

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:

-

Conditions : CuO, quinoline, 200–220°C (2 h).

-

Mechanism : Radical pathway facilitated by copper catalysis.

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrrole ring undergoes regioselective substitution, influenced by methyl and o-tolyl groups:

Directing Effects :

-

Methyl groups at C2/C5 and o-tolyl at N1 synergistically direct electrophiles to C4 via steric and electronic effects .

-

Carboxylic acid at C3 mildly deactivates the ring but does not override directing groups .

Acylation at C2

Triflic anhydride (Tf<sub>2</sub>O) activates carboxylic acids for Friedel-Crafts acylation:

-

Conditions : Tf<sub>2</sub>O, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT.

-

Product : 2-Acetyl-2,5-dimethyl-1-o-tolyl-1H-pyrrole-3-carboxylic acid .

Reductive Alkylation

Catalytic hydrogenation introduces alkyl chains:

-

Conditions : H<sub>2</sub> (1 atm), Pd/C, ethanol, RT.

-

Product : 3-(Hydroxymethyl)-2,5-dimethyl-1-o-tolyl-1H-pyrrole .

Comparative Reactivity with Structural Analogs

Data from p-tolyl and phenyl analogs highlight steric/electronic impacts of o-tolyl:

| Reaction | o-Tolyl Derivative | p-Tolyl Derivative | Phenyl Derivative |

|---|---|---|---|

| Nitration Rate (k) | 1.0 (reference) | 1.2 | 0.8 |

| Esterification Yield | 92% | 88% | 85% |

| Bromination Position | C4 | C4 | C4/C5 mix |

Key Observations :

-

o-Tolyl’s steric bulk slightly reduces reaction rates but enhances regioselectivity .

-

Electron-donating methyl groups on tolyl rings stabilize carbocation intermediates in EAS .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 250°C via decarboxylation and ring-opening .

-

Acid Sensitivity : Prolonged exposure to strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>) causes demethylation at C2/C5 .

-

Oxidative Degradation : O<sub>2</sub>/light induces radical-mediated decomposition; storage under N<sub>2</sub> recommended .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules. Its structure allows for various modifications, making it valuable in the development of new compounds with desired properties.

Biological Applications

Antimicrobial Activity

- Research has demonstrated that derivatives of 2,5-dimethylpyrrole exhibit antimicrobial properties. A study synthesized several derivatives and evaluated their in vitro activities against various pathogens. The results indicated significant antibacterial and antifungal effects, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Antitubercular Properties

- A comprehensive study focused on the antitubercular potential of 2,5-dimethylpyrroles identified several derivatives that showed potent inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) and multidrug-resistant strains. The structure-activity relationship (SAR) analysis revealed that specific functional groups are crucial for their activity, making this compound a candidate for further drug development against tuberculosis .

Medicinal Chemistry

Potential Therapeutic Applications

- The pyrrole derivatives have been explored for their potential in treating various diseases due to their ability to interact with biological targets. For instance, studies suggest that these compounds may inhibit DNA-binding activities of certain proteins, impacting gene expression and cellular processes .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound ID | Structure Description | Zone of Inhibition (mm) | Activity Type |

|---|---|---|---|

| 8a | Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate | 20 | Antibacterial |

| 8b | Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | 18 | Antifungal |

| 8c | Methyl 2,4-dimethyl-5-(3-(4-cyanophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrrole-3-carboxylate | 22 | Antibacterial |

Table 2: Antitubercular Activity of Selected Derivatives

| Compound ID | MIC (µg/mL) | Cytotoxicity (SI) | Activity Type |

|---|---|---|---|

| 5n | <1 | >145 | Bactericidal |

| 5q | <1 | >177 | Bacteriostatic |

| 5r | <1 | >150 | Bactericidal |

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-o-tolyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s aromatic nature allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Nitrogen

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid (CAS: 3807-61-2)

- Structure : Replaces the o-tolyl group with a benzyl (phenylmethyl) substituent.

- Molecular Formula: C₁₄H₁₅NO₂ (identical to the target compound) but with a benzyl group .

- Key Differences: The benzyl group lacks the methyl substitution on the phenyl ring, reducing steric hindrance compared to o-tolyl.

- Applications : Similar synthetic utility but may exhibit divergent biological activity due to altered lipophilicity.

2,5-Dimethyl-1H-pyrrole-3-carboxylic Acid (Compound 8)

Core Heterocycle Modifications

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)

- Structure : A saturated pyrrolidine ring with a ketone group at position 5 and a methyl substituent .

- Key Differences :

- Saturation eliminates aromaticity, altering electronic properties and conformational flexibility.

- The ketone group introduces electrophilic reactivity, unlike the electron-rich pyrrole system.

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives

- Structure : Fused pyrrole-pyridine systems with substituents like chlorine (10b) or methoxy (10c) .

- Key Differences :

- Extended π-conjugation from the pyridine ring enhances stability and modifies UV/Vis absorption.

- Chloro and methoxy groups influence acidity (pKa) of the carboxylic acid and lipophilicity.

Functional Group Comparisons

Biological Activity

Overview

2,5-Dimethyl-1-o-tolyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound notable for its unique structural characteristics, which include a pyrrole ring with specific substitutions. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of 2,5-Dimethyl-1-o-tolyl-1H-pyrrole-3-carboxylic acid typically involves the reaction of aniline with malonic anhydride, followed by oxidation-reduction processes to yield the final product. The compound's molecular formula is with a molecular weight of 229.27 g/mol .

Antimicrobial Properties

Research has demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. A study synthesized several pyrrole derivatives and evaluated their in vitro antimicrobial effects against various bacterial strains. The results indicated that certain derivatives showed promising antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2,5-Dimethyl-1-o-tolyl-1H-pyrrole-3-carboxylic acid | Staphylococcus aureus | 3.12 |

| 2,5-Dimethyl-1-o-tolyl-1H-pyrrole-3-carboxylic acid | Escherichia coli | 12.5 |

Anticancer Activity

In addition to its antimicrobial effects, 2,5-Dimethyl-1-o-tolyl-1H-pyrrole-3-carboxylic acid has been explored for its anticancer potential. Studies indicate that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study: Anticancer Mechanism

A detailed investigation into the anticancer properties revealed that the compound interacts with specific molecular targets within cancer cells, leading to cell cycle arrest and subsequent apoptosis. This effect was observed in several cancer cell lines, highlighting the compound's potential as a therapeutic agent in oncology.

The biological activity of 2,5-Dimethyl-1-o-tolyl-1H-pyrrole-3-carboxylic acid is primarily attributed to its ability to interact with various biological macromolecules. Its aromatic structure allows for effective binding to enzymes and receptors involved in critical cellular processes. The precise mechanism remains an area of active research but is believed to involve both direct interactions with DNA and indirect modulation of signaling pathways .

Comparison with Similar Compounds

When compared to other pyrrole derivatives, such as 2,4-Dimethyl-5-formyl-1H-pyrrole-3-carboxylic acid and pyrrole-2-carboxylic acid, 2,5-Dimethyl-1-o-tolyl-1H-pyrrole-3-carboxylic acid demonstrates distinct biological profiles due to its unique substitution pattern. This uniqueness contributes to its varied applications in medicinal chemistry and industrial processes .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used for 2,5-Dimethyl-1-o-tolyl-1H-pyrrole-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation or functionalization of pyrrole precursors. For analogs like 1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid, optimized conditions (e.g., 60–80°C under inert atmosphere) achieve >90% yield via acid-catalyzed cyclization. Purification via recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane gradients) ensures >95% purity . Reaction time and stoichiometric control of o-tolyl substituents are critical to minimizing byproducts like regioisomers.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Methodological Answer :

- 1H NMR (400 MHz, DMSO-d6) : δ 2.56 ppm (s, methyl groups), 7.57 ppm (d, pyrrole-H), 13.99 ppm (s, carboxylic acid proton).

- ESIMS : (M+1) at m/z ~311 confirms molecular weight.

- LCMS/HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >94% purity. For structural analogs, 2D NMR (e.g., HSQC) resolves ambiguities in aromatic proton assignments .

Advanced Research Questions

Q. How can X-ray crystallography (e.g., using SHELX software) resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : SHELXL refines high-resolution (<1.0 Å) crystallographic data to determine bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., o-tolyl/pyrrole plane ~15°). For disordered substituents, PART instructions in SHELX model occupancy ratios. Hirshfeld surface analysis validates intermolecular interactions (e.g., carboxylic acid dimerization) critical for crystal packing .

Q. What analytical strategies resolve contradictions between computational predictions and experimental NMR data for this compound?

- Methodological Answer :

- Step 1 : Compare experimental 1H NMR shifts (e.g., δ 7.57 ppm for pyrrole-H) with DFT-calculated values (B3LYP/6-311+G(d,p)). Deviations >0.3 ppm suggest dynamic effects or solvent interactions.

- Step 2 : Use variable-temperature NMR to assess conformational flexibility.

- Step 3 : Validate via cross-referencing with structurally characterized analogs (e.g., 5-chloro-pyrrolo[2,3-c]pyridine-2-carboxylic acid, δ 8.69 ppm aromatic protons) .

Q. How is this compound utilized as a building block in medicinal chemistry?

- Methodological Answer : The carboxylic acid group enables derivatization into bioactive molecules. For example:

- Amide formation : Coupling with pyrazolo[3,4-b]pyridines using HATU/DIPEA in DMF yields kinase inhibitors (e.g., compound 283, >97% HPLC purity).

- Metal coordination : The pyrrole ring acts as a ligand in catalytic complexes. Optimized reaction conditions (25°C, 12 hr) prevent decarboxylation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazards : R36/37/38 (irritation to eyes, skin, respiratory system).

- PPE : Nitrile gloves, safety goggles, and fume hood use mandatory.

- Storage : Amber glass under nitrogen at room temperature; decomposition observed >200°C.

- Spill Management : Neutralize with sodium bicarbonate, followed by ethanol wash .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points reported for this compound?

- Methodological Answer : Literature reports vary (e.g., 200°C vs. 195°C).

- Step 1 : Verify purity via HPLC (>95%) and DSC (heating rate 10°C/min).

- Step 2 : Assess polymorphism by recrystallizing from different solvents (e.g., DMSO vs. ethanol).

- Step 3 : Compare with analogs (e.g., 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid, stable at 200°C) .

Experimental Design Considerations

Q. What solvent systems optimize the compound’s stability during reactivity studies?

- Methodological Answer :

- Polar aprotic solvents : DMSO stabilizes the carboxylic acid group but may promote hydrolysis at elevated temperatures.

- Non-polar solvents : Toluene minimizes degradation but requires anhydrous conditions.

- Aqueous systems : Phosphate buffer (pH 7.4) at 25°C is suitable for biological assays but risks precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.